![molecular formula C20H23N3O2S B2490615 N-(3-(1H-pirrolo[2,3-b]piridin-1-il)propil)-5,6,7,8-tetrahidronaftaleno-2-sulfonamida CAS No. 1797848-21-5](/img/structure/B2490615.png)

N-(3-(1H-pirrolo[2,3-b]piridin-1-il)propil)-5,6,7,8-tetrahidronaftaleno-2-sulfonamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

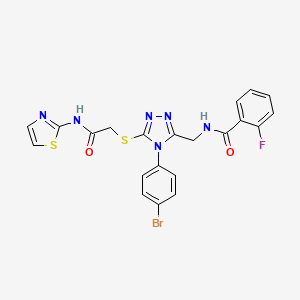

The compound "N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide" is part of a class of chemicals that have drawn interest for their potential pharmacological activities. Its structure suggests a complex synthesis pathway and multifaceted chemical and physical properties that could be leveraged in various scientific fields.

Synthesis Analysis

The synthesis of sulfonamide derivatives, including structures similar to the targeted compound, often involves multi-step reactions that may include the formation of pyrrolidin-3-ones from serine and threonine-based sulfonamides or the coupling of substituted benzene sulfonamide with anticancer activity potential. Notably, substituted N-[(3-(1H-pyrrol-1yl)methyl]-5,6-dihydropyridin-1(2H)-yl) benzamide/benzene sulfonamide showcases a synthesis route involving mesitylene sulfonyl chloride, indicating complex synthesis strategies for related compounds (Redda et al., 2011).

Molecular Structure Analysis

Structural analysis of related sulfonamide compounds reveals that these molecules can adopt various conformations, influenced by their specific functional groups and bonding arrangements. For example, certain pyrrolidine and dihydropyran rings in related compounds adopt envelope conformations, highlighting the complexity of the molecular geometry in sulfonamide derivatives (Selvanayagam et al., 2011).

Chemical Reactions and Properties

Sulfonamide compounds participate in a variety of chemical reactions, including cycloisomerisation and sulfonylation/cyclization, reflecting their reactive nature and the potential for diverse chemical transformations. Gold-catalyzed reactions, for instance, can lead to the divergent synthesis of pyrroles and dihydropyridines from N-propargyl-N-vinyl sulfonamides, showcasing the versatility of sulfonamide derivatives in synthetic chemistry (Undeela et al., 2015).

Physical Properties Analysis

The physical properties of sulfonamide derivatives can vary widely, influenced by their molecular structure. Properties such as solubility, melting points, and crystallinity are critical for their application in various fields. For instance, the crystalline structure of certain sulfonamide compounds can facilitate the formation of dimers through hydrogen bonding, affecting their physical state and solubility (Selvanayagam et al., 2011).

Chemical Properties Analysis

The chemical properties of sulfonamide derivatives, such as their reactivity with other compounds, acidity or basicity of the sulfonamide group, and the stability of their chemical bonds, are essential for understanding their behavior in chemical reactions. The ability of sulfonamide compounds to engage in various chemical reactions, including sulfonylation and cyclization, underscores their significance in synthetic organic chemistry and potential applications in medicinal chemistry (Wu et al., 2023).

Aplicaciones Científicas De Investigación

Terapia contra el cáncer

Se ha encontrado que este compuesto tiene actividades potentes contra FGFR1, 2 y 3 . La activación anormal de la vía de señalización FGFR juega un papel esencial en varios tipos de tumores . Por lo tanto, dirigirse a los FGFR representa una estrategia atractiva para la terapia contra el cáncer . In vitro, el compuesto inhibió la proliferación de células de cáncer de mama 4T1 e indujo su apoptosis .

Inhibición de la migración e invasión celular

También se ha encontrado que el compuesto inhibe significativamente la migración e invasión de las células 4T1 . Esto podría tener aplicaciones potenciales en la prevención de la propagación de las células cancerosas.

Diabetes y trastornos relacionados

El compuesto puede encontrar aplicación en la prevención y el tratamiento de trastornos que implican un aumento de la glucosa en sangre plasmática, como la hiperglucemia y las dolencias en las que dicha reducción de la glucosa en sangre es beneficiosa: diabetes tipo 1, diabetes como consecuencia de la obesidad, dislipidemia diabética, hipertrigliceridemia, resistencia a la insulina, intolerancia a la glucosa, hiperlipidemia, enfermedades cardiovasculares e hipertensión .

Actividad antifúngica

El compuesto se ha utilizado en estudios de actividad antifúngica . La actividad antifúngica se registró como zona de inhibición (en mm) al colocar los discos de papel (sumergidos en la solución madre) en la placa de agar (que posee suspensión de hongos) y la concentración inhibitoria mínima (MIC) .

Estudios de estabilidad térmica

El compuesto se ha estudiado por su estabilidad térmica . Las mediciones experimentales se llevaron a cabo utilizando espectros de 1 H RMN, espectros de IR, análisis elementales y calorimetría de barrido diferencial .

Evaluación biológica

El compuesto se ha utilizado en la evaluación biológica de derivados de 1H-pirrolo[2,3-b]piridina . La investigación ha estado desarrollando una clase de derivados de 1 H -pirrolo [2,3- b ]piridina que se dirigen a FGFR con perspectivas de desarrollo .

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary targets of this compound are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including organ development, cell proliferation, migration, and angiogenesis .

Mode of Action

This compound interacts with FGFRs by inhibiting their activity . It binds to the receptors, preventing them from undergoing dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This inhibition disrupts the activation of downstream signaling pathways .

Biochemical Pathways

The compound affects several biochemical pathways, primarily the RAS-MEK-ERK, PLCγ, and PI3K-Akt pathways . These pathways regulate various cellular processes, including cell proliferation, migration, and angiogenesis . By inhibiting FGFRs, the compound disrupts these pathways, potentially leading to the inhibition of tumor growth and progression .

Pharmacokinetics

The compound’s low molecular weight is noted, which could be beneficial for its bioavailability .

Result of Action

The compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells . These results suggest that the compound could have potential therapeutic effects in cancer treatment .

Análisis Bioquímico

Biochemical Properties

The compound N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide has been found to exhibit potent inhibitory activity against FGFR1, 2, and 3 . FGFRs play an essential role in various types of tumors, making them an attractive target for cancer therapy . The compound’s interaction with these receptors can influence various biochemical reactions, including signal transduction pathways that regulate organ development, cell proliferation and migration, and angiogenesis .

Cellular Effects

In vitro studies have shown that N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide can inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . It also significantly inhibits the migration and invasion of these cells . These effects suggest that the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide involves its binding to FGFRs, leading to the inhibition of these receptors . This inhibition results in the disruption of downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt . This disruption can lead to changes in gene expression and other cellular processes .

Propiedades

IUPAC Name |

N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O2S/c24-26(25,19-9-8-16-5-1-2-6-18(16)15-19)22-12-4-13-23-14-10-17-7-3-11-21-20(17)23/h3,7-11,14-15,22H,1-2,4-6,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRDYJVUGYSSJBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCCCN3C=CC4=C3N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(Pyridin-3-yl)-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2490540.png)

![2-(2-fluorophenoxy)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2490541.png)

![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B2490542.png)

![[1-(4-chlorobenzyl)-1H-imidazol-2-yl]methanol hydrochloride](/img/no-structure.png)

![7-oxo-5-propyl-N-(3-(trifluoromethyl)benzyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2490544.png)

![N-[1-(4-methoxyphenyl)-2-oxotetrahydro-1H-pyrrol-3-yl]-1H-1,3-benzimidazole-5-carboxamide](/img/structure/B2490545.png)

![3-fluoro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2490546.png)

![2-[10-(2,4-Dimethylphenyl)-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaen-4-yl]phenol](/img/structure/B2490549.png)